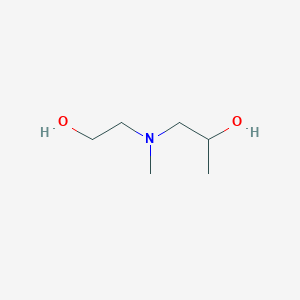

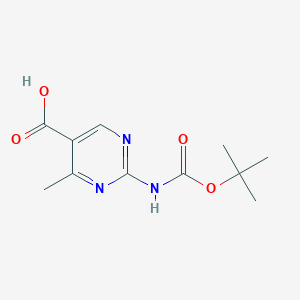

tert-butyl N-(3-oxobutan-2-yl)carbamate

説明

Tert-butyl N-(3-oxobutan-2-yl)carbamate is a chemical compound that is used as an intermediate in organic synthesis. It is related to various tert-butyl carbamate derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and as building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate and are described as N-(Boc)-protected nitrones, which are useful in the synthesis of N-(Boc)hydroxylamines .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives involves multiple steps and can be derived from various starting materials. For example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a related compound, was synthesized from L-Serine through a multi-step process that includes esterification, Boc protection, and Corey-Fuchs reaction . Another synthesis approach involves the use of tert-butyl nitrite as a N1 synthon in a multicomponent reaction, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Additionally, tert-butyl carbamates can be synthesized via a high-yielding preparation involving Boc-involved neighboring group participation mediated by thionyl chloride .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly detailed in the provided papers. However, the structure of related tert-butyl carbamate compounds typically includes a tert-butyl group attached to a carbamate moiety, which is a functional group consisting of an amino group bonded to a carbonyl group. The tert-butyl group is known to serve as a protecting group for the nitrogen atom in the carbamate, which can influence the reactivity and stability of the molecule .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. They can act as intermediates in the asymmetric synthesis of amines, where the tert-butyl group serves as a chiral directing group and can be cleaved after nucleophilic addition . The reactivity of tert-butyl carbamates also extends to their use in cyclopropanation reactions, as demonstrated in the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate . Furthermore, the reaction of tert-butyl carbamates with atmospheric carbon dioxide can lead to the formation of zwitterionic ammonium carbamate salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the properties of tert-butyl carbamates generally include stability under various reaction conditions due to the tert-butyl protecting group. The solubility, boiling point, and melting point of these compounds can vary depending on the specific substituents attached to the carbamate nitrogen and the overall molecular structure . The tert-butyl group typically enhances the steric bulk of the molecule, which can affect its reactivity and the types of reactions it can participate in .

特性

IUPAC Name |

tert-butyl N-(3-oxobutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6H,1-5H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAKKRMYBBXGFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

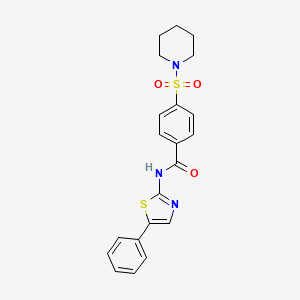

![N-(2,5-dimethylphenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B3019505.png)

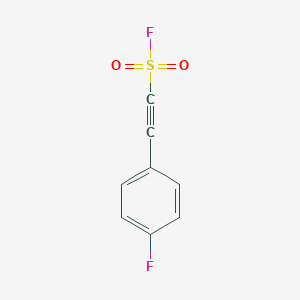

![2-Chloro-1-[3-(1H-indol-3-ylmethyl)morpholin-4-yl]propan-1-one](/img/structure/B3019511.png)

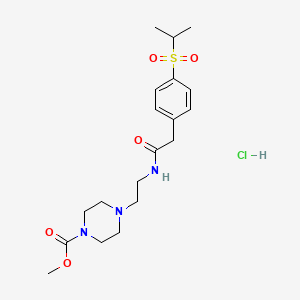

![5-chloro-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3019517.png)

![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3019523.png)